N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(4-fluorophenoxy)acetamide hydrochloride
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Overview
Description
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(4-fluorophenoxy)acetamide hydrochloride is an organic compound known for its unique structure and promising applications in medicinal chemistry. This compound is characterized by its intricate molecular framework, which includes isoquinoline, thiazole, and phenoxyacetamide moieties, along with a hydrochloride group to enhance its solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(4-fluorophenoxy)acetamide hydrochloride typically begins with the preparation of key intermediates. This may involve multi-step organic reactions such as:
Isoquinoline Derivative Formation: : Starting with isoquinoline, a series of reactions introduce the necessary functional groups.
Thiazole Ring Construction: : The incorporation of the thiazole ring is achieved through cyclization reactions under specific conditions.
Coupling Reactions: : The final steps often involve coupling the isoquinoline and thiazole intermediates with 4-fluorophenoxyacetyl chloride, followed by hydrochloride formation.
Industrial Production Methods
On an industrial scale, the synthesis is optimized for yield and purity. This includes process improvements like:
Optimization of Reaction Conditions: : Temperature, solvent choice, and reaction time are carefully controlled.
Use of Catalysts: : Specific catalysts may be employed to enhance reaction rates and selectivity.
Purification Techniques: : Advanced purification methods such as crystallization and chromatography ensure high-quality final products.
Chemical Reactions Analysis
Types of Reactions
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(4-fluorophenoxy)acetamide hydrochloride can undergo various chemical reactions:
Oxidation: : The compound can be oxidized using common oxidizing agents, leading to the formation of different derivatives.
Reduction: : Reduction reactions can modify the isoquinoline or thiazole rings.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at multiple sites within the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogenated compounds, amines, and others.
Major Products Formed
Depending on the reaction conditions, major products can include:
Oxidized Derivatives: : Modified functional groups on the isoquinoline or thiazole rings.
Reduced Derivatives: : Hydrogenated forms of the compound.
Substituted Compounds: : New compounds formed by replacing hydrogen atoms or functional groups.
Scientific Research Applications
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(4-fluorophenoxy)acetamide hydrochloride has found various applications in scientific research:
Chemistry: : Used as a starting material for the synthesis of complex organic molecules.
Biology: : Employed in studies investigating the interaction of small molecules with biological macromolecules.
Medicine: : Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: : Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets:
Molecular Targets: : It can bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: : The binding of the compound to its targets can influence various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Unique Features
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(4-fluorophenoxy)acetamide hydrochloride stands out due to its unique combination of isoquinoline, thiazole, and phenoxyacetamide moieties, which contribute to its distinct chemical and biological properties.
List of Similar Compounds
Isoquinoline Derivatives: : Compounds featuring the isoquinoline ring, often used in medicinal chemistry.
Thiazole Compounds: : Molecules containing the thiazole ring, known for their biological activity.
Fluorophenoxyacetamides: : A class of compounds with similar chemical frameworks, used in various research applications.
With its intriguing structure and diverse potential applications, this compound continues to be a subject of interest in the scientific community. Anything more you’re curious about?
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-2-(4-fluorophenoxy)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S.ClH/c22-17-5-7-19(8-6-17)27-13-20(26)24-21-23-18(14-28-21)12-25-10-9-15-3-1-2-4-16(15)11-25;/h1-8,14H,9-13H2,(H,23,24,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDULOBTURSSPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)COC4=CC=C(C=C4)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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